molecular formula C10H14N2O3 B177501 tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate CAS No. 197229-63-3

tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Cat. No. B177501
M. Wt: 210.23 g/mol
InChI Key: ONCARVZCGINFRD-UHFFFAOYSA-N
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Description

“tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” is a chemical compound with the molecular formula C10H14N2O3 . It has a molecular weight of 210.23 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14) . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 375.5±42.0 °C at 760 mmHg, and a flash point of 180.9±27.9 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP value is 1.16 .

Scientific Research Applications

1. Application in Polymer Research

  • Summary of Application: This compound has been used in the synthesis of new aliphatic poly(ester-carbonate)s bearing amino groups. The tert-butyl (2-oxo-1,3-dioxan-5-yl) carbamate (TBC) was synthesized with tert-Butyloxycarbonyl (Boc) as a protected group .
  • Methods of Application: The ring-opening polymerization (ROP) was carried out at a relatively low temperature, using Sn(Oct)2 as a catalyst. A series of copolymers were prepared with L-lactide (LA), ε-Caprolactone (CL) as co-monomers .
  • Results or Outcomes: The introduction of pendant amino groups resulted in a significant enhancement of the hydrophilicity of the copolymers .

2. Application in Antimicrobial Activity

  • Summary of Application: Certain derivatives of the compound have shown antimicrobial activity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: Compound 4d showed moderate activity against four strains viz. S. aureus, E. faecalis, E. coli, and K. pneumoniae and weak activity against P. aeruginosa .

3. Application in X-ray Diffraction Studies

  • Summary of Application: The compound has been used in X-ray diffraction studies .
  • Methods of Application: The crystal suitable for single X-ray diffraction was obtained by recrystallization from acetonitrile solution .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

properties

IUPAC Name

tert-butyl N-(2-oxo-1H-pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCARVZCGINFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MS Cooper, L Zhang, M Ibrahim, K Zhang… - Journal of Medicinal …, 2022 - ACS Publications
SARS-CoV-2 is the causative agent behind the COVID-19 pandemic. The main protease (M pro , 3CL pro ) of SARS-CoV-2 is a key enzyme that processes polyproteins translated from …
Number of citations: 11 pubs.acs.org

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